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Abstract
This technical guide provides a comprehensive overview of 2-(Ethylthio)ethylamine, a crucial

building block in synthetic chemistry and drug development. We will delve into its fundamental

molecular structure, physicochemical properties, spectroscopic signature, and common

synthetic routes. This document is intended for researchers, scientists, and professionals in the

field of drug development, offering both theoretical insights and practical, field-tested protocols.

The information presented herein is supported by authoritative sources to ensure scientific

integrity and trustworthiness.

Introduction: Unveiling 2-(Ethylthio)ethylamine
2-(Ethylthio)ethylamine, also known by its IUPAC name 2-(Ethylsulfanyl)ethan-1-amine, is a

bifunctional molecule containing both a primary amine and a thioether group. This unique

combination of functional groups makes it a versatile intermediate in the synthesis of more

complex molecules, particularly in the pharmaceutical industry. Its structure allows for a variety

of chemical transformations, making it a valuable synthon for introducing the

ethylthioethylamino moiety into a target molecule. Understanding its core characteristics is

paramount for its effective and safe utilization in a laboratory setting.
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Molecular Structure and Formula
The fundamental identity of any chemical compound lies in its molecular structure. 2-
(Ethylthio)ethylamine is a relatively simple aliphatic compound, yet its structure dictates its

reactivity and physical properties.

Chemical Formula and Identifiers
A clear and unambiguous identification is critical in chemical research. The following table

summarizes the key identifiers for 2-(Ethylthio)ethylamine.

Identifier Value

Molecular Formula C4H11NS

IUPAC Name 2-(Ethylsulfanyl)ethan-1-amine

CAS Number 6414-79-5

Molecular Weight 105.21 g/mol

Canonical SMILES CCSCCN

InChI Key BHRZFRCBBFLCSI-UHFFFAOYSA-N

Structural Representation
The spatial arrangement of atoms and bonds defines the molecule's reactivity and interaction

with other molecules. The diagram below illustrates the connectivity of 2-
(Ethylthio)ethylamine.

Caption: Ball-and-stick model of 2-(Ethylthio)ethylamine.

Physicochemical Properties
The physical and chemical properties of a compound are direct consequences of its molecular

structure. These properties are critical for designing experiments, purification procedures, and

for ensuring safe handling.
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Property Value Source

Appearance Colorless to light yellow liquid

Boiling Point 153-154 °C (760 mmHg)

Density 0.945 g/mL at 25 °C

Refractive Index (n20/D) 1.488

Flash Point 43 °C

Note: Physical properties can vary slightly depending on the purity of the sample and the

measurement conditions.

Spectroscopic Analysis: The Molecular Fingerprint
Spectroscopic techniques provide invaluable information about the molecular structure and

bonding within a molecule. The following sections detail the expected spectroscopic data for 2-
(Ethylthio)ethylamine.

¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the

chemical environment of hydrogen atoms in a molecule. For 2-(Ethylthio)ethylamine, the

spectrum would be expected to show the following signals:

Triplet (δ ~1.2 ppm, 3H): Corresponding to the methyl protons (-CH₃) of the ethyl group, split

by the adjacent methylene protons.

Quartet (δ ~2.5 ppm, 2H): Corresponding to the methylene protons (-S-CH₂-CH₃) of the ethyl

group, split by the adjacent methyl protons.

Triplet (δ ~2.7 ppm, 2H): Corresponding to the methylene protons adjacent to the sulfur atom

(-CH₂-S-), split by the adjacent methylene protons.

Triplet (δ ~2.8 ppm, 2H): Corresponding to the methylene protons adjacent to the nitrogen

atom (-CH₂-NH₂), split by the adjacent methylene protons.
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Singlet (broad, δ ~1.5-2.0 ppm, 2H): Corresponding to the amine protons (-NH₂). The

chemical shift and multiplicity of this signal can vary depending on the solvent and

concentration.

¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about

the carbon skeleton of a molecule. The expected signals for 2-(Ethylthio)ethylamine are:

δ ~15 ppm: Methyl carbon (-CH₃).

δ ~26 ppm: Methylene carbon of the ethyl group (-S-CH₂-CH₃).

δ ~34 ppm: Methylene carbon adjacent to the sulfur atom (-CH₂-S-).

δ ~41 ppm: Methylene carbon adjacent to the nitrogen atom (-CH₂-NH₂).

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The

IR spectrum of 2-(Ethylthio)ethylamine would be expected to show the following characteristic

absorption bands:

3370-3250 cm⁻¹ (two bands): N-H stretching vibrations of the primary amine group.

2960-2850 cm⁻¹: C-H stretching vibrations of the aliphatic methylene and methyl groups.

1650-1580 cm⁻¹: N-H bending (scissoring) vibration of the primary amine group.

1470-1430 cm⁻¹: C-H bending vibrations.

~700-600 cm⁻¹: C-S stretching vibration.

Synthesis Methodology
The synthesis of 2-(Ethylthio)ethylamine can be achieved through various routes. A common

and reliable method involves the reaction of 2-chloroethylamine with sodium ethanethiolate.

This nucleophilic substitution reaction is efficient and proceeds with good yield.
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Experimental Protocol: Synthesis of 2-
(Ethylthio)ethylamine
Materials:

Sodium ethanethiolate (NaSEt)

2-Chloroethylamine hydrochloride

Sodium hydroxide (NaOH)

Ethanol (anhydrous)

Diethyl ether

Distilled water

Round-bottom flask

Reflux condenser

Magnetic stirrer

Separatory funnel

Distillation apparatus

Procedure:

Preparation of Sodium Ethanethiolate: In a round-bottom flask equipped with a magnetic

stirrer, dissolve sodium hydroxide in ethanol under an inert atmosphere (e.g., nitrogen or

argon). Cool the solution in an ice bath.

Addition of Ethanethiol: Slowly add ethanethiol to the cooled sodium hydroxide solution. The

reaction is exothermic, so maintain the temperature below 10 °C. Stir the mixture for 30

minutes to ensure complete formation of sodium ethanethiolate.
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Reaction with 2-Chloroethylamine: In a separate flask, dissolve 2-chloroethylamine

hydrochloride in water and neutralize it with a stoichiometric amount of sodium hydroxide

solution.

Nucleophilic Substitution: Slowly add the aqueous solution of 2-chloroethylamine to the

ethanolic solution of sodium ethanethiolate.

Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction

progress using Thin Layer Chromatography (TLC).

Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature.

Remove the ethanol under reduced pressure. Add water to the residue and extract the

product with diethyl ether (3 x 50 mL).

Purification: Combine the organic extracts and wash them with brine. Dry the organic layer

over anhydrous sodium sulfate. Filter the drying agent and remove the solvent by rotary

evaporation.

Distillation: Purify the crude product by fractional distillation under reduced pressure to obtain

pure 2-(Ethylthio)ethylamine.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 2-(Ethylthio)ethylamine.

Applications in Drug Development
The unique structural features of 2-(Ethylthio)ethylamine make it a valuable precursor in the

synthesis of various pharmaceutically active compounds.
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Histamine H₂ Receptor Antagonists: The ethylthioethylamino moiety is a key structural

component in several histamine H₂ receptor antagonists, which are used to treat conditions

like peptic ulcers and gastroesophageal reflux disease (GERD). For instance, it serves as a

building block for the synthesis of Cimetidine, one of the earliest and most well-known H₂

receptor antagonists.

Radioprotective Agents: The presence of a sulfur atom and an amino group in close

proximity imparts potential radioprotective properties. Amifostine, a well-known

cytoprotective agent, shares a similar structural motif (a thio-phosphate derivative of a

related aminothiol), highlighting the importance of this functionality in mitigating the harmful

effects of radiation.

Chelating Agents: The nitrogen and sulfur atoms can act as ligands to chelate metal ions.

This property is exploited in the design of drugs for treating heavy metal poisoning.

Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-
(Ethylthio)ethylamine. It is a flammable liquid and can cause skin and eye irritation.

GHS Hazard Information
Pictogram Hazard Class Hazard Statement

🔥 Flammable liquids
H226: Flammable liquid and

vapor.

❗ Skin corrosion/irritation H315: Causes skin irritation.

❗
Serious eye damage/eye

irritation

H319: Causes serious eye

irritation.

❗
Specific target organ toxicity —

Single exposure

H335: May cause respiratory

irritation.

Handling and Storage Recommendations
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

goggles, chemical-resistant gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from

heat, sparks, and open flames.

In case of exposure:

Skin contact: Immediately wash with plenty of soap and water.

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.

Inhalation: Move the person to fresh air and keep comfortable for breathing.

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion
2-(Ethylthio)ethylamine is a versatile and valuable chemical intermediate with significant

applications, particularly in the pharmaceutical industry. A thorough understanding of its

molecular structure, physicochemical properties, and reactivity is essential for its effective and

safe use in research and development. This guide has provided a comprehensive overview of

these aspects, grounded in established scientific principles and data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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